dibutoxyphosphorylbenzene
Overview
Description
dibutoxyphosphorylbenzene is an organophosphorus compound with the molecular formula C14H23O3P. It is a phosphonate ester derived from phenylphosphonic acid and butanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
dibutoxyphosphorylbenzene can be synthesized through the reaction of phenyl phosphorochloridate with 1-butanol in the presence of a base such as pyridine. The reaction typically takes place in an organic solvent like dichloromethane. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of dibutyl phenylphosphonate may involve continuous flow processes to enhance efficiency and yield. Microwave-assisted esterification and transesterification methods have also been explored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
dibutoxyphosphorylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Substitution: It can participate in substitution reactions where the butyl groups are replaced by other alkyl or aryl groups.
Hydrolysis: It can be hydrolyzed to yield phenylphosphonic acid and butanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a catalyst like palladium.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Oxidation: Phenylphosphonic acid.
Substitution: Various alkyl or aryl phosphonates.
Hydrolysis: Phenylphosphonic acid and butanol.
Scientific Research Applications
dibutoxyphosphorylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Biology: It serves as a model compound for studying the behavior of phosphonates in biological systems.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and lubricants
Mechanism of Action
The mechanism by which dibutyl phenylphosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s phosphonate group is crucial for its activity, as it can mimic the structure of phosphate groups in biological molecules .
Comparison with Similar Compounds
Similar Compounds
Tri-n-butyl phosphate: Another organophosphorus compound used in similar applications.
Phenylphosphonic acid: The parent compound from which dibutyl phenylphosphonate is derived.
Dibutyl phosphate: A related compound with similar chemical properties
Uniqueness
dibutoxyphosphorylbenzene is unique due to its specific ester structure, which imparts distinct chemical reactivity and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
dibutoxyphosphorylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23O3P/c1-3-5-12-16-18(15,17-13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBHHAFADNTQHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(C1=CC=CC=C1)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145038 | |
Record name | Dibutyl phenylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1024-34-6 | |
Record name | Dibutyl P-phenylphosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1024-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibutyl phenylphosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001024346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibutyl phenylphosphonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62230 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibutyl phenylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutyl phenylphosphonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ6GGE47DK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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